Bienvenue dans la boutique en ligne BenchChem!

1-Benzylpyrrolidine-3-carboxamide

Antimalarial drug discovery Drug resistance Phenotypic screening

1-Benzylpyrrolidine-3-carboxamide is the core scaffold for 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial agents, demonstrating 10-fold greater potency than chloroquine against drug-resistant P. falciparum Dd2 strains. Procurement of this specific chemotype (C12H16N2O, MW 204.27) is essential as generic pyrrolidine derivatives lack the critical 3-carboxamide moiety and N-benzyl substitution required for target engagement and oral in vivo efficacy (ED99 ~30 mg/kg/day).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 115687-29-1
Cat. No. B039795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidine-3-carboxamide
CAS115687-29-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)
InChIKeyHNAGHMKIPMKKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyrrolidine-3-carboxamide (CAS 115687-29-1): A Privileged Scaffold for Antimalarial and CNS Drug Discovery


1-Benzylpyrrolidine-3-carboxamide (CAS 115687-29-1) is a pyrrolidine-based carboxamide that serves as a foundational building block in medicinal chemistry, particularly as the core scaffold for 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial agents [1]. This compound features a pyrrolidine ring N-substituted with a benzyl group and a carboxamide at the 3-position, offering a versatile platform for the synthesis of biologically active molecules. Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol . Predicted physicochemical properties include a boiling point of 376.7°C at 760 mmHg, a density of 1.157 g/cm³, and a pKa of 16.45±0.20, suggesting moderate lipophilicity and potential for oral bioavailability .

Why 1-Benzylpyrrolidine-3-carboxamide Cannot Be Substituted with Generic Pyrrolidine Analogs in Drug Discovery


Generic substitution of 1-Benzylpyrrolidine-3-carboxamide with simpler pyrrolidine derivatives (e.g., 1-benzylpyrrolidine, pyrrolidine-3-carboxylic acid) fails because the specific 3-carboxamide moiety and N-benzyl substitution pattern are critical for establishing key interactions with biological targets. Structure-activity relationship (SAR) studies on the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype reveal that even minor modifications to the benzylic position or the carboxamide group can result in dramatic losses in antimalarial potency [1]. For instance, replacing the phenyl group with pyridine at the 4-aryl position leads to a nearly 3-fold reduction in activity, while alterations to the N-benzyl substitution profoundly impact both potency and selectivity [1]. The precise spatial arrangement of the benzyl and carboxamide functionalities is essential for maintaining the chemotype's unique ability to circumvent drug resistance mechanisms and achieve oral efficacy in vivo—features not replicated by generic pyrrolidine scaffolds.

Quantitative Differentiation of 1-Benzylpyrrolidine-3-carboxamide Derivatives vs. Comparators in Antimalarial and Safety Profiling


10-Fold Superior Potency Against Drug-Resistant Plasmodium falciparum vs. Chloroquine

The 4-aryl-N-benzylpyrrolidine-3-carboxamide derivative 54b (CWHM-1008) exhibits a 10-fold greater potency than chloroquine against the multi-drug resistant Dd2 strain of Plasmodium falciparum, while maintaining equivalent potency against the drug-sensitive 3D7 strain [1]. This differential activity profile underscores the chemotype's unique ability to overcome chloroquine resistance mechanisms.

Antimalarial drug discovery Drug resistance Phenotypic screening

Enhanced Cardiac Safety Margin: 5-Fold Higher hERG Selectivity Ratio Compared to Close Analog

Within the 4-aryl-N-benzylpyrrolidine-3-carboxamide series, compound 54b demonstrates a significantly improved cardiac safety profile relative to structurally similar analog 30. The hERG IC50 of 54b is 8,540 nM, yielding an hERG/Pf 3D7 selectivity ratio of 61, whereas compound 30 exhibits a lower hERG IC50 of 2,110 nM and a selectivity ratio of only 12 [1]. This 5-fold improvement in selectivity margin is attributed to specific substitution patterns on the 4-aryl ring.

Cardiac safety hERG channel Selectivity profiling

Phenyl Substituent Confers Nearly 3-Fold Potency Advantage Over Pyridine Analog

Direct SAR comparison of matched molecular pairs within the 4-aryl-N-benzylpyrrolidine-3-carboxamide series reveals a strong preference for phenyl substitution at the 4-aryl position. Pyridine analog 54a exhibits significantly reduced potency compared to phenyl analog 54b, with a nearly 3-fold difference in activity against P. falciparum. This trend is consistently observed across multiple analog pairs (e.g., 52a vs. 52b) [1].

Structure-activity relationship (SAR) Antimalarial optimization Heterocycle comparison

Orally Efficacious in Murine Malaria Model with ED99 of ~30 mg/kg/day

The lead compound 54b (CWHM-1008) demonstrates robust oral efficacy in a murine P. berghei malaria model, achieving 99% effective dose (ED99) of approximately 30 mg/kg/day with once-daily dosing [1]. This efficacy is supported by favorable pharmacokinetic properties, including a half-life (t1/2) of 4.4 hours in mice. The combination of potent in vitro activity, acceptable hERG selectivity, and in vivo oral efficacy validates this chemotype as a viable antimalarial development candidate.

In vivo efficacy Oral bioavailability Preclinical malaria model

N-Benzylpyrrolidine Derivatives Exhibit Multitargeted Activity in Alzheimer's Disease Models

N-Benzylpyrrolidine derivatives, which share the core 1-benzylpyrrolidine scaffold with 1-Benzylpyrrolidine-3-carboxamide, have been optimized as multitargeted hybrids for Alzheimer's disease. Compounds 4k and 4o demonstrated balanced inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), along with Aβ aggregate disassembly and neuroprotective effects in cellular models [1]. These compounds also showed cognitive improvement in scopolamine-induced amnesia models, indicating the scaffold's versatility for CNS drug discovery.

Alzheimer's disease Cholinesterase inhibition Multitarget-directed ligands

Predicted pKa and Physicochemical Properties Favorable for CNS Drug-Likeness

1-Benzylpyrrolidine-3-carboxamide exhibits physicochemical properties that align with established criteria for CNS drug candidates. Its predicted pKa of 16.45±0.20 indicates minimal ionization at physiological pH, promoting passive blood-brain barrier permeability . The compound has a moderate density (1.157 g/cm³) and boiling point (376.7°C at 760 mmHg), with a molecular weight of 204.27 g/mol, placing it within favorable ranges for oral bioavailability and CNS penetration .

Physicochemical properties CNS drug design Lead-likeness

Optimal Application Scenarios for 1-Benzylpyrrolidine-3-carboxamide in Antimalarial and CNS Drug Discovery


Scaffold for Next-Generation Antimalarial Agents Active Against Chloroquine-Resistant Strains

1-Benzylpyrrolidine-3-carboxamide serves as the core scaffold for the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype, which has demonstrated 10-fold greater potency than chloroquine against drug-resistant P. falciparum Dd2 strains [1]. Researchers seeking novel antimalarial leads with activity against resistant parasites should prioritize this scaffold for SAR exploration and lead optimization, given its validated in vivo oral efficacy (ED99 ~30 mg/kg/day) and favorable cardiac safety margin (hERG/3D7 ratio = 61) [1].

Lead Optimization for hERG-Safe Antimalarial Candidates

The 4-aryl-N-benzylpyrrolidine-3-carboxamide series exhibits tunable hERG selectivity, with lead compound 54b achieving a selectivity ratio of 61 compared to 12 for analog 30 [1]. Medicinal chemistry teams focused on mitigating cardiotoxicity risks in antimalarial programs can utilize 1-Benzylpyrrolidine-3-carboxamide as a starting point for systematic SAR studies aimed at further improving the hERG safety margin while maintaining antiplasmodial potency.

Privileged Building Block for CNS Drug Discovery (Alzheimer's Disease)

N-Benzylpyrrolidine derivatives, which share the 1-benzylpyrrolidine core with this compound, have been validated as multitargeted ligands for Alzheimer's disease, exhibiting balanced AChE/BChE/BACE-1 inhibition and neuroprotective activity [1]. The favorable predicted pKa (16.45) and molecular weight (204.27 g/mol) of 1-Benzylpyrrolidine-3-carboxamide support its use as a versatile intermediate for synthesizing CNS-penetrant compounds targeting neurodegenerative disorders .

SAR Template for 4-Aryl Substitution Optimization

Direct SAR comparisons within the 4-aryl-N-benzylpyrrolidine-3-carboxamide series reveal a nearly 3-fold preference for phenyl over pyridine substitution at the 4-aryl position for antimalarial potency [1]. Procurement of 1-Benzylpyrrolidine-3-carboxamide as a synthetic intermediate enables systematic exploration of 4-aryl substituent effects, providing a rational basis for designing analogs with enhanced activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.